methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC20007051

Molecular Formula: C19H15BrN2O4

Molecular Weight: 415.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15BrN2O4 |

|---|---|

| Molecular Weight | 415.2 g/mol |

| IUPAC Name | methyl 4-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C19H15BrN2O4/c1-9-14(19(24)25-2)16(17(21-9)13-4-3-7-26-13)15-11-8-10(20)5-6-12(11)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23) |

| Standard InChI Key | ZNNVKKPGGBQDAH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(N1)C2=CC=CO2)C3C4=C(C=CC(=C4)Br)NC3=O)C(=O)OC |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Effects

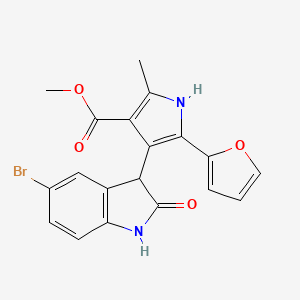

The compound’s structure integrates a 2-oxoindoline moiety substituted with bromine at position 5, fused to a pyrrole ring bearing a methyl group at position 2, a furyl group at position 5, and a carboxylate ester at position 3 (Figure 1). The indole system adopts a planar configuration typical of aromatic heterocycles, while the pyrrole ring’s substituents introduce steric and electronic perturbations. The bromine atom at C5 of the indole enhances electrophilic reactivity, potentially facilitating cross-coupling reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 415.2 g/mol |

| CAS Number | 1144450-99-6 |

| IUPAC Name | Methyl 4-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate |

| SMILES | CC1=C(C(=C(N1)C2=CC=CO2)C3C4=C(C=CC(=C4)Br)NC3=O)C(=O)OC |

Spectroscopic and Crystallographic Insights

Although crystallographic data for this specific compound are unavailable, analogous indole-pyrrole hybrids exhibit planarity deviations between fused rings. For instance, naphthalene-indole derivatives demonstrate dihedral angles of ~79.7° between aromatic systems, suggesting similar torsional strain in this compound . The ester carbonyl () and indole lactam () groups likely contribute distinct IR absorptions at ~1700 cm and ~1650 cm, respectively .

Synthetic Pathways and Reaction Dynamics

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via sequential functionalization of indole and pyrrole precursors. A plausible route involves:

-

Bromination of 2-oxoindoline: Electrophilic aromatic substitution introduces bromine at C5.

-

Pyrrole Ring Construction: A Hantzsch-type condensation between a β-keto ester and an amine generates the pyrrole core.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling installs the furyl group at C5 of the pyrrole .

Table 2: Hypothetical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination | , , DCM, 0°C | Introduce Br at C5 of indole |

| 2 | Hantzsch Pyrrole Synthesis | Ethyl acetoacetate, , EtOH, reflux | Form pyrrole ring |

| 3 | Suzuki Coupling | Pd(OAc), SPhos, KPO, furylboronic acid, dioxane, 80°C | Attach furyl group |

Regioselectivity and Catalytic Challenges

The regioselective installation of substituents on the pyrrole ring is critical. Calcium triflate () has been employed in related syntheses to enhance selectivity for C4 and C5 positions, minimizing byproducts . The steric bulk of the methyl group at C2 directs electrophilic attacks to the less hindered C5 position, favoring furyl incorporation .

Biological and Pharmacological Prospects

Hypothetical Activity Profiles

While direct assays are lacking, structural analogs provide clues:

-

Indole Derivatives: Antimicrobial (e.g., inhibition of DNA gyrase) and neuroprotective (e.g., NMDA receptor antagonism) activities.

-

Pyrrole Derivatives: Anti-inflammatory effects via COX-2 inhibition.

-

Bromine: Enhances lipophilicity and membrane permeability, potentially improving bioavailability .

Computational Predictions

Molecular docking studies using homology models of kinase targets (e.g., CDK2 or EGFR) could predict binding affinities. The furyl group’s oxygen may form hydrogen bonds with catalytic lysine residues, while the bromine fills hydrophobic pockets .

Future Research Directions

Priority Investigations

-

Synthetic Optimization: Screen palladium catalysts (e.g., ) to improve coupling efficiency.

-

Crystallography: Resolve single-crystal structures to elucidate conformational preferences.

-

Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and kinase inhibition in vitro.

Long-Term Applications

-

Drug Discovery: Serve as a lead compound for neurodegenerative or inflammatory diseases.

-

Material Science: Explore optoelectronic properties due to extended π-conjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume